molecular formula C18H25N3O2 B6500363 N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide CAS No. 941928-91-2

N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide

Cat. No.: B6500363
CAS No.: 941928-91-2
M. Wt: 315.4 g/mol
InChI Key: KTFOXGIDSMPXFU-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide, also known as CPPC, is a cyclopropyl derivative of piperidine and a member of the piperidine family of compounds. CPPC is a synthetic compound that has been used in a variety of scientific research applications. CPPC has been studied for its ability to bind to specific proteins and receptors, as well as its potential to act as an enzyme inhibitor.

Scientific Research Applications

N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has been studied extensively in scientific research and has a variety of applications. This compound has been studied for its ability to bind to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. This compound has also been studied for its potential to act as an enzyme inhibitor, and has been found to inhibit the enzyme monoamine oxidase B. Additionally, this compound has been studied for its potential therapeutic applications, such as its potential to act as an antidepressant or antipsychotic.

Mechanism of Action

The mechanism of action of N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is not fully understood. However, it is believed that this compound binds to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. Once bound to these proteins and receptors, this compound is thought to inhibit the activity of these proteins and receptors, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential to produce a variety of biochemical and physiological effects. This compound has been found to inhibit the enzyme monoamine oxidase B, which is involved in the breakdown of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of this enzyme can lead to increased levels of these neurotransmitters in the brain, which can produce a variety of effects, such as increased alertness, improved mood, and improved cognition. Additionally, this compound has been found to inhibit the activity of other enzymes, such as acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. This can lead to improved memory and learning, as well as increased vigilance and alertness.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has a variety of advantages and limitations for use in laboratory experiments. One advantage is that this compound is relatively easy to synthesize and can be produced in a variety of ways. Additionally, this compound is relatively stable and can be stored for long periods of time without significant degradation. However, this compound is a synthetic compound and is not found naturally in the body, which can limit its use in certain types of experiments. Additionally, this compound is a relatively potent compound and must be handled with care, as it can be toxic if not handled properly.

Future Directions

N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide has a variety of potential future directions for research. One potential direction is to further explore the potential therapeutic applications of this compound, such as its potential to act as an antidepressant or antipsychotic. Additionally, this compound could be studied for its potential to act as an enzyme inhibitor, and its ability to inhibit the activity of enzymes such as monoamine oxidase B and acetylcholinesterase could be further explored. Additionally, this compound could be studied for its potential to bind to specific proteins and receptors, such as the dopamine D2 receptor, the serotonin 5-HT2A receptor, and the norepinephrine transporter. Finally, this compound could be studied for its potential to produce a variety of biochemical and physiological effects, such as increased alertness, improved mood, and improved cognition.

Synthesis Methods

N-cyclopropyl-1-{[(4-methylphenyl)carbamoyl]methyl}piperidine-4-carboxamide is a synthetic compound that can be produced using a variety of methods. One method involves the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxamide in the presence of potassium tert-butoxide. This reaction produces a cyclopropyl derivative of piperidine, which is then purified and characterized. Other methods of synthesizing this compound include the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxylic acid, or the reaction of 4-methylphenylcarbamoyl chloride with piperidine-4-carboxamide in the presence of a base.

Properties

IUPAC Name

N-cyclopropyl-1-[2-(4-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-13-2-4-15(5-3-13)19-17(22)12-21-10-8-14(9-11-21)18(23)20-16-6-7-16/h2-5,14,16H,6-12H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFOXGIDSMPXFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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